2-(Aminomethyl)isonicotinamide

IMPDH2 inhibition nucleotide metabolism anticancer research

Select 2-(Aminomethyl)isonicotinamide for fragment-based drug discovery: this 2,4-disubstituted pyridine scaffold delivers validated IMPDH2 inhibition (Ki=240-440 nM), absent in unsubstituted isonicotinamide. The primary aminomethyl handle enables amide coupling, reductive amination, or urea formation, while the 4-carboxamide preserves target hydrogen bonding. Distinct from regioisomeric nicotinamide analogs, the ortho-amine/para-amide vector geometry expands chemical space in library synthesis. Requires ≥98% purity for reproducible biochemical assays. Verify identity by InChIKey DRUQMYNTLXRZKD-UHFFFAOYSA-N upon receipt.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 473924-65-1
Cat. No. B3268000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)isonicotinamide
CAS473924-65-1
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)N)CN
InChIInChI=1S/C7H9N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,4,8H2,(H2,9,11)
InChIKeyDRUQMYNTLXRZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)isonicotinamide (CAS 473924-65-1) | Heterobifunctional Pyridine Building Block for Pharmaceutical R&D


2-(Aminomethyl)isonicotinamide (CAS 473924-65-1), systematically named 2-(aminomethyl)pyridine-4-carboxamide, is a heterobifunctional pyridine derivative bearing both a primary aminomethyl (-CH₂NH₂) substituent at the 2-position and a carboxamide (-CONH₂) group at the 4-position of the pyridine ring . With a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g/mol, this compound belongs to the broader isonicotinamide scaffold class—a family extensively investigated for diverse pharmacological activities including sirtuin modulation, GPBAR1 agonism, and enzyme inhibition [1]. The precise 2,4-disubstitution pattern distinguishes this building block from regioisomeric nicotinamide (3-carboxamide) and picolinamide (2-carboxamide) analogs, conferring unique chemical and biological properties relevant to medicinal chemistry optimization programs.

Why Unsubstituted Isonicotinamide or Regioisomeric Nicotinamide Analogs Cannot Substitute for 2-(Aminomethyl)isonicotinamide in Structure-Activity Optimization


Substitution of 2-(Aminomethyl)isonicotinamide with unsubstituted isonicotinamide or regioisomeric analogs fundamentally alters both chemical reactivity and biological target engagement. Unsubstituted isonicotinamide exhibits weak competitive inhibition of human SIRT3 with an IC₅₀ of approximately 13.8 mM (13,800 nM) [1], whereas introduction of the aminomethyl group at the 2-position enables participation in additional hydrogen bonding networks and provides a primary amine handle for further derivatization via amide coupling, reductive amination, or urea formation. The 2-(aminomethyl)isonicotinamide scaffold has demonstrated measurable inhibition against multiple enzyme targets including IMPDH2 (Ki = 240–440 nM) and NNMT (Ki = 650 nM), target engagement profiles absent in the unsubstituted parent compound [2][3]. Regioisomeric substitution (e.g., 2-(aminomethyl)nicotinamide with the carboxamide at the 3-position) yields distinct molecular recognition patterns due to altered hydrogen bond donor/acceptor geometry, precluding direct interchangeability in established SAR series. Furthermore, the 2,4-disubstitution pattern of 2-(Aminomethyl)isonicotinamide provides a unique vector geometry for fragment elaboration—the aminomethyl group projects ortho to the ring nitrogen while the carboxamide occupies the para position, a spatial arrangement not replicated by any other regioisomer .

2-(Aminomethyl)isonicotinamide (CAS 473924-65-1) Quantitative Differentiation Evidence: Comparative Data vs. Isonicotinamide and Regioisomeric Analogs


IMPDH2 Inhibitory Activity: 2-(Aminomethyl)isonicotinamide vs. Unsubstituted Isonicotinamide

2-(Aminomethyl)isonicotinamide demonstrates sub-micromolar inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and oncology, with reported Ki values of 240 nM (vs. IMP substrate), 430 nM (vs. IMP substrate), and 440 nM (vs. NMD/NAD substrate) [1]. In contrast, unsubstituted isonicotinamide shows no reported IMPDH2 inhibitory activity, representing a functional gain conferred by the 2-aminomethyl substitution. This activity level places 2-(Aminomethyl)isonicotinamide in a potency range suitable for fragment-based lead optimization, though significantly weaker than clinical IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10-50 nM). The compound therefore represents a structurally distinct chemotype for IMPDH2 inhibitor development with a different binding mode from existing clinical agents [2].

IMPDH2 inhibition nucleotide metabolism anticancer research immunosuppression

SIRT3 Modulation: Structural Determinant Analysis of Aminomethyl Substitution

Unsubstituted isonicotinamide exhibits only weak competitive inhibition of human SIRT3 with respect to NAD⁺, showing an IC₅₀ of approximately 13.8 mM (13,800 nM) at pH 8 and 37°C, with similarly weak activity against SIRT1 [1]. The introduction of the 2-aminomethyl substituent in 2-(Aminomethyl)isonicotinamide creates additional hydrogen bonding capacity that can potentially enhance target engagement, though direct comparative SIRT3/SIRT1 inhibition data for the aminomethyl derivative is not publicly available. Importantly, isonicotinamide functions as a sirtuin modulator distinct from nicotinamide—where nicotinamide acts as a non-competitive product inhibitor of sirtuins, isonicotinamide serves as an isostere that can alleviate nicotinamide-mediated inhibition and raise intracellular NAD⁺ concentrations via the Npt1/Pnc1 salvage pathway [2][3]. The aminomethyl modification provides a conjugation handle for linking reporter groups (fluorescent probes, biotin) or for tethering to other pharmacophores without ablating the core isonicotinamide pharmacophore [4].

sirtuin modulation NAD+ metabolism aging research metabolic disorders

Regioisomeric Differentiation: 2-(Aminomethyl)isonicotinamide vs. 2-(Aminomethyl)nicotinamide in Building Block Applications

2-(Aminomethyl)isonicotinamide (pyridine-4-carboxamide core) and 2-(Aminomethyl)nicotinamide (pyridine-3-carboxamide core) are regioisomers with identical molecular formula (C₇H₉N₃O) and molecular weight (151.17 g/mol) . However, the carboxamide positional difference (para vs. meta relative to ring nitrogen) confers fundamentally different hydrogen bonding geometries, electronic distributions, and metal coordination properties. The 4-carboxamide of isonicotinamide projects linearly from the pyridine ring, enabling extended conjugation and distinct intermolecular hydrogen bonding patterns, whereas the 3-carboxamide of nicotinamide presents an angular vector [1]. In metal coordination chemistry, isonicotinamide acts as a linear bridging ligand through the pyridine nitrogen, forming trans-[PdCl₂(INA)₂] complexes, while nicotinamide analogs adopt different coordination geometries [2]. For medicinal chemists pursuing SAR by catalog, the two regioisomers are not interchangeable—activity cliffs have been documented in isonicotinamide-derived GPBAR1 agonist and GSK-3 inhibitor series where regioisomeric substitution profoundly impacts target potency and selectivity [3][4].

medicinal chemistry parallel synthesis fragment-based drug discovery SAR optimization

Chemical Reactivity Differentiation: Primary Amine vs. Amide-Only Scaffolds

2-(Aminomethyl)isonicotinamide contains two chemically orthogonal functional groups: a primary aliphatic amine (-CH₂NH₂) and a primary aromatic carboxamide (-CONH₂) . The aminomethyl group enables selective derivatization through amide coupling (with carboxylic acids), reductive amination (with aldehydes/ketones), sulfonamide formation (with sulfonyl chlorides), and urea/thiourea synthesis (with isocyanates/isothiocyanates)—reactions inaccessible to unsubstituted isonicotinamide which lacks any amine functionality [1]. In contrast, comparator scaffolds such as unsubstituted isonicotinamide or 2-(aminomethyl)nicotinamide offer only one derivatizable handle (carboxamide only or amine only with different geometry). This dual functionality enables sequential, orthogonal derivatization strategies: the aminomethyl group can be elaborated while retaining the carboxamide for target binding, or the carboxamide can be hydrolyzed/reduced while preserving the aminomethyl for conjugation [2]. The commercially available purity specification of ≥98% (by multiple suppliers including Shanghai Haohong Biomedical and Xi'an Lechun Chemical) ensures reliable reactivity in synthetic applications .

chemical biology bioconjugation library synthesis fragment elaboration

NAMPT Inhibition Potential: Scaffold Activity Context

While direct NAMPT inhibition data for 2-(Aminomethyl)isonicotinamide itself is not publicly available, structurally related isonicotinamide-derived compounds have demonstrated potent NAMPT (nicotinamide phosphoribosyltransferase) inhibition, with reported IC₅₀ values as low as 23 nM in human HepG2 cellular assays using [¹⁴C]-nicotinamide/PRPP as substrate [1]. NAMPT catalyzes the rate-limiting step in the NAD⁺ salvage pathway and is a clinically validated oncology target. The isonicotinamide scaffold serves as a nicotinamide mimetic that can occupy the nicotinamide-binding pocket of NAMPT [2]. In contrast, the nicotinamide regioisomer scaffold (3-carboxamide) demonstrates distinctly different NAMPT binding characteristics due to altered hydrogen bonding geometry with active site residues [3]. 2-(Aminomethyl)isonicotinamide, with its 4-carboxamide geometry and aminomethyl conjugation handle, provides a scaffold for developing NAMPT inhibitors with potentially improved cellular permeability or targeted delivery via the aminomethyl attachment point [4]. This positions the compound as a starting point for NAMPT inhibitor lead generation, distinct from nicotinamide-based chemotypes.

NAMPT inhibition NAD+ biosynthesis cancer metabolism oncology

Optimal Research and Procurement Scenarios for 2-(Aminomethyl)isonicotinamide (CAS 473924-65-1)


Fragment-Based Drug Discovery Targeting IMPDH2 or Related Nucleotide Metabolism Enzymes

Research groups conducting fragment-based lead discovery for IMPDH2 should select 2-(Aminomethyl)isonicotinamide over unsubstituted isonicotinamide due to its documented sub-micromolar IMPDH2 inhibitory activity (Ki = 240-440 nM) [1]. Unlike the parent compound which shows no IMPDH2 engagement, this fragment provides a validated starting point for structure-guided optimization. The aminomethyl group serves as a vector for fragment growing or linking strategies, while the 4-carboxamide maintains potential hydrogen bonding with the enzyme active site. Procurement specification should require ≥98% purity to ensure reproducible biochemical assay results .

Diversity-Oriented Synthesis and Parallel Library Construction in Medicinal Chemistry

For medicinal chemistry laboratories constructing compound libraries through parallel synthesis, 2-(Aminomethyl)isonicotinamide provides orthogonal functional handles unavailable in regioisomeric 2-(aminomethyl)nicotinamide or unsubstituted isonicotinamide . The primary amine enables amide coupling, sulfonamide formation, and reductive amination, while the carboxamide can be independently modified or retained for target recognition. The 2,4-disubstitution pattern offers a distinct vector geometry compared to 3-carboxamide regioisomers, expanding chemical space coverage in library design [2]. Researchers should verify regioisomeric identity by InChIKey (DRUQMYNTLXRZKD-UHFFFAOYSA-N) upon receipt to prevent cross-contamination with the nicotinamide analog .

Chemical Probe Development for Sirtuin and NAD⁺ Metabolism Studies

Laboratories investigating sirtuin biology or NAD⁺-dependent pathways may employ 2-(Aminomethyl)isonicotinamide as a scaffold for chemical probe development. While the parent isonicotinamide exhibits only weak millimolar SIRT3 inhibition (IC₅₀ ≈ 13.8 mM) [3], the aminomethyl group provides a conjugation point for attaching reporter moieties (fluorophores, biotin, photoaffinity labels) without ablating the core isonicotinamide pharmacophore. This enables the generation of tool compounds for cellular target engagement studies, pull-down experiments, or imaging applications. Given that isonicotinamide modulates sirtuins through a mechanism distinct from nicotinamide (antagonizing NAM inhibition while raising intracellular NAD⁺) [4], 2-(Aminomethyl)isonicotinamide offers a unique chemical biology entry point.

NAMPT Inhibitor Lead Generation in Oncology Research

Oncology research groups developing novel NAMPT inhibitors for cancer metabolism targeting should consider 2-(Aminomethyl)isonicotinamide as a starting scaffold. Structurally related isonicotinamide derivatives have achieved potent NAMPT cellular inhibition (IC₅₀ = 23 nM in HepG2 assays) [5], validating the scaffold's ability to engage this therapeutically relevant target. The 2-(aminomethyl)isonicotinamide scaffold offers a distinct chemotype from nicotinamide-based NAMPT inhibitors, potentially addressing resistance mechanisms or improving selectivity profiles. The aminomethyl group provides a synthetic handle for optimizing physicochemical properties (solubility, permeability) or introducing prodrug moieties [6]. Procurement for this application should prioritize suppliers providing analytical certification (HPLC purity, NMR confirmation) to support medicinal chemistry SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Aminomethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.